2,6-Ditert-butyl-4-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol
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Overview
Description
2,6-Ditert-butyl-4-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol typically involves the condensation of phenol with 2,6-ditert-butylphenol, followed by a reaction with dimethylamine . The reaction conditions often include the use of organic solvents such as ether, ketones, and alcohols .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents and strong acids or bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted phenolic compounds .
Scientific Research Applications
2,6-Ditert-butyl-4-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the stabilization of lubricant oils, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol involves its antioxidant properties. It stabilizes free radicals and prevents oxidative degradation of materials. The molecular targets include various reactive oxygen species and free radicals, which are neutralized by the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-methylphenol: Another hindered phenolic compound with similar antioxidant properties.
2,4-Ditert-butylphenol: Known for its use as an antioxidant in various applications.
2,6-Ditert-butyl-4-methoxyphenol: Used in similar applications but with different chemical properties.
Uniqueness
2,6-Ditert-butyl-4-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O/c1-19(2,3)16-12-15(14-22(9)11-10-21(7)8)13-17(18(16)23)20(4,5)6/h12-13,23H,10-11,14H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCMQKXLTWCRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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